N-2-萘基-1-戊基-1H-吲哚-3-甲酰胺

描述

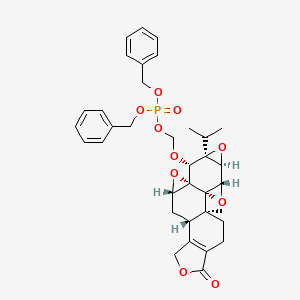

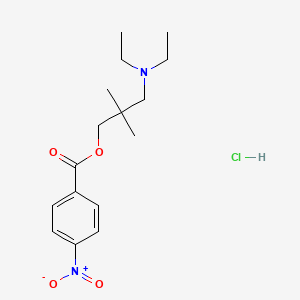

“N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide”, also known as NNEI, is a synthetic cannabinoid . It features a naphthalene group joined to an indole carboxamide through the one position . The physiological or toxicological properties of this compound have not been fully evaluated .

Synthesis Analysis

NNEI and a similar compound, MN-18, were incubated in rat and human liver microsomes and hepatocytes to estimate kinetic parameters and identify potential metabolic pathways . Both NNEI and MN-18 were rapidly cleared by rat and human liver microsomes, and underwent a range of oxidative transformations during incubation with rat and human hepatocytes .Molecular Structure Analysis

The molecular formula of NNEI is C24H24N2O . It has a molecular weight of 356.5 g/mol . The InChIKey of NNEI is LKGPFICOQRIBQC-UHFFFAOYSA-N .Chemical Reactions Analysis

NNEI and MN-18 underwent a range of oxidative transformations during incubation with rat and human hepatocytes . NNEI underwent a greater number of biotransformations (20 NNEI metabolites versus 10 MN-18 metabolites) .Physical And Chemical Properties Analysis

NNEI has a molecular weight of 356.5 g/mol, and its exact mass and monoisotopic mass are 356.188863393 g/mol . It has a topological polar surface area of 34 Ų . The compound has 6 rotatable bonds .科学研究应用

Antiviral Applications

Indole derivatives have been found to possess antiviral activities. They can be designed to target specific viral enzymes or processes, potentially offering a pathway for the development of new antiviral drugs .

Anti-inflammatory and Anticancer Applications

These compounds are also known for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis. Additionally, their anticancer activities make them valuable in the search for novel chemotherapy agents .

Antimicrobial and Antitubercular Activities

The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics, especially in an era of increasing antibiotic resistance. Their antitubercular activity also highlights their potential in combating tuberculosis .

Antidiabetic and Antimalarial Applications

Research has shown that indole derivatives can play a role in managing diabetes and have applications in antimalarial therapies, contributing to the fight against malaria .

Neuroprotective and Cognitive Enhancing Effects

Indole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. They also show promise in enhancing cognitive functions .

Applications in Material Science

Beyond biomedical applications, indole derivatives have been explored for their potential in material science, such as in the development of organic semiconductors and other advanced materials .

Flavor and Fragrance Industry

Indoles are valuable in the flavor and fragrance industry, used for their distinctive aromas in food products and perfumes .

Environmental Science Applications

These compounds may also find use in environmental science, particularly in bioremediation processes where microbial activity can be enhanced by indole signaling molecules .

作用机制

Target of Action

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, also known as N-naphthalen-2-yl-1-pentylindole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach . They are often marketed as designer drugs or legal highs .

Mode of Action

Like other synthetic cannabinoids, it is likely to bind to the cannabinoid receptors cb1 and cb2 . These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including pain sensation, mood, and memory .

Biochemical Pathways

Synthetic cannabinoids are known to affect the endocannabinoid system, which is involved in a wide range of physiological processes .

Pharmacokinetics

Synthetic cannabinoids are generally lipophilic, which allows them to cross the blood-brain barrier and exert their psychoactive effects .

Result of Action

Synthetic cannabinoids can have potent effects, and their use has been associated with serious health risks, including acute deaths caused by overdoses .

Action Environment

The action, efficacy, and stability of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide can be influenced by various environmental factors. For example, synthetic cannabinoids can be detected in hair, even after a single immersion in aqueous solutions, followed by washings . This suggests that the external environment can play a role in the absorption and retention of these compounds.

未来方向

As synthetic cannabinoids like NNEI continue to be detected in recreationally used and abused products, more research is needed to fully understand their pharmacokinetic profiles, physiological effects, and potential hazards . This will help in the forensic identification of NNEI intake and contribute to the development of safety guidelines .

属性

IUPAC Name |

N-naphthalen-2-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPFICOQRIBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043052 | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

CAS RN |

1338925-12-4 | |

| Record name | N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-N-Carboxylic Acid 1-beta-D-Glucuronide-[4-(methyl)phenyl]carbamate Ester Doxorubicin](/img/structure/B568788.png)

![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)

![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)

![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)